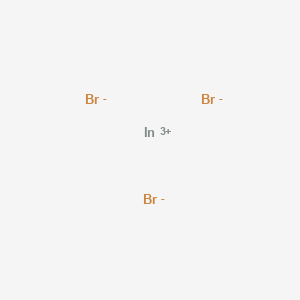

溴化铟

描述

Synthesis Analysis

Indium bromide has been synthesized through various methods, often involving the direct combination of elemental indium with bromine. Notable is the synthesis of potassium indium tribromide (KInBr3), which is achieved by reacting InBr3, KBr, and elemental indium at elevated temperatures. This process yields compounds that play significant roles in further chemical research and applications (Scholten, Dronskowski, Staffel, & Meyer, 1998).

Molecular Structure Analysis

The molecular structure of indium bromide variants, such as InBr, In2Br3, and InBr2, reveals diverse crystalline forms and coordination geometries. For instance, InBr crystallizes in an orthorhombic structure, similar to TlI-type structures, while In2Br3 and InBr2 show complex mixed-valence configurations, demonstrating the compound's structural versatility (Staffel & Meyer, 1987).

Chemical Reactions and Properties

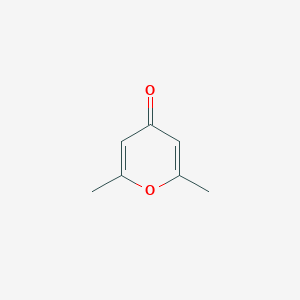

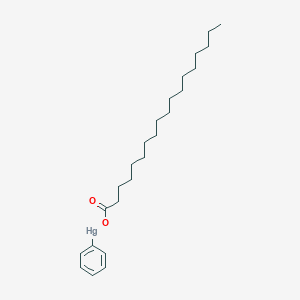

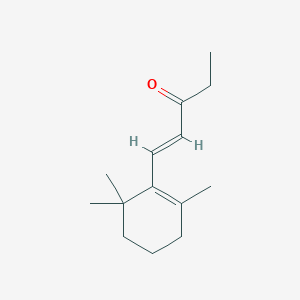

Indium bromide serves as an efficient catalyst in various organic transformations, including the stereoselective preparation of (E)-α,β-unsaturated ketones through sequential reactions involving α,α-dichloroketones and aldehydes. This highlights its role in facilitating complex chemical reactions with high specificity (Peppe & Chagas, 2006).

Physical Properties Analysis

Indium bromides exhibit unique physical properties, including varied crystalline structures and melting points, which are crucial for their applications in catalysis and synthesis. The physical properties are influenced by their molecular structures and the specific type of indium bromide compound being studied.

Chemical Properties Analysis

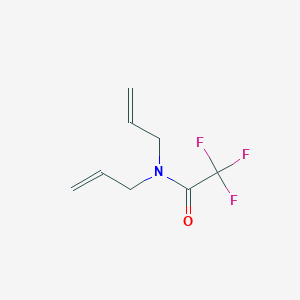

The chemical properties of indium bromide, such as reactivity and catalytic efficiency, are central to its application in organic synthesis. Its ability to act as a catalyst in the formation of dihydropyrimidinones via the Biginelli reaction, for example, showcases its utility in promoting multi-component coupling reactions with high efficiency and yield (Fu et al., 2002).

科研应用

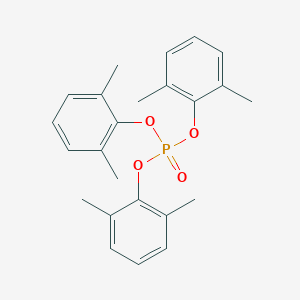

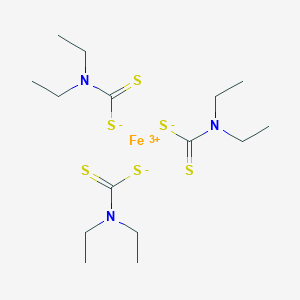

有机合成中的催化作用:溴化铟在化学科学中是一种多功能且高效的催化剂,特别在有机合成中应用广泛。它被广泛用于各种化学反应,对于学术界和工业界的研究人员和合成化学家来说具有很大的价值 (Yu & Kazemi, 2021)。

咪唑并[1,2-a]吡啶的合成:溴化铟(III)首次被用于从2-氨基吡啶、醛和炔烃一锅法合成咪唑并[1,2-a]吡啶。这表明InBr3在激活炔烃和亚胺方面的有效性 (Reddy, Reddy, Reddy, & Yadav, 2011)。

二氢嘧啶酮的制备:溴化铟(III)有效催化β-酮酯、醛和脲(或硫脲)的偶联反应,得到相应的二氢嘧啶酮,这是对Biginelli反应的改进。该方法具有出色的产率、催化剂回收和在过程中零排放的特点 (Fu et al., 2002)。

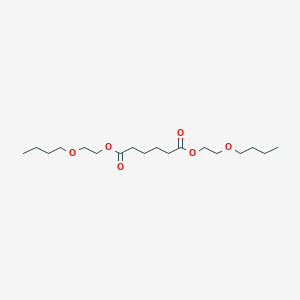

酯的还原为醚:使用溴化铟(III)-三乙基硅烷的催化体系促进酯的直接还原,产生相应的非对称醚,适用于其他羰基化合物如三级酰胺和羧酸 (Sakai, Moriya, Fujii, & Konakahara, 2008)。

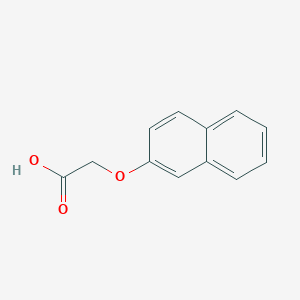

烯烃与吲哚的氢化芳基化:溴化铟(III)催化的烯烃与吲哚的氢化芳基化反应,导致3-乙烯基吲哚的合成产率良好至优良,是另一个应用。产物的E/Z比取决于吲哚上的取代基,突显了其高效性和原子经济性 (Bhaskar, Saikumar, & Perumal, 2010)。

未活化炔烃的氢硫化:溴化铟(III)催化未活化炔烃与各种硫醇的氢硫化反应,在温和条件下产生相应的二硫缩醛,产率优异。该方法具有高转化率和短反应时间等优点 (Yadav et al., 2007)。

Safety And Hazards

未来方向

Indium(III) complexes have displayed a good performance in all these biological and medical applications. The future perspectives on the applications of indium(III) complexes are therefore suggested .

Relevant Papers

- “Overview of Medical and Biological Applications of Indium(III) Complexes” discusses the wide range of biological and medical applications of Indium(III) complexes .

- “Indium Bromide with Double Octahedral Configuration High-Efficiency Intrinsic Yellow-Orange Emission in Hybrid Supporting Information” discusses the high-efficiency intrinsic yellow-orange emission in hybrid supporting information .

- “Indium(III) bromide | 49 Publications | 716 Citations | Top Authors …” discusses the preparation of dihydropyrimidinones and the rapid synthesis of 1,5-Benzodiazepines .

性质

IUPAC Name |

indium(3+);tribromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.In/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNHZOAONLKYQL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium bromide | |

CAS RN |

13465-09-3, 14280-53-6 | |

| Record name | Indium tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014280536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDIUM TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0099V88160 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。